Cas no 1125409-96-2 (6-Bromo1,2,5oxadiazolo3,4-bpyridine)

6-Bromo1,2,5oxadiazolo3,4-bpyridine 化学的及び物理的性質
名前と識別子
-
- 6-bromo[1,2,5]oxadiazolo[3,4-b]pyridine
- 6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine
- SCHEMBL26094437
- AKOS006345559
- 6-Bromo[1,2,5]-oxadiazolo[3,4-b]pyridine
- AVB40996
- MFCD11867871
- EN300-2945627
- 1125409-96-2
- DB-207388
- 6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine, AldrichCPR
- 6-Bromo1,2,5oxadiazolo3,4-bpyridine
-
- MDL: MFCD11867871
- インチ: InChI=1S/C5H2BrN3O/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H
- InChIKey: QXKXHPFMLXFTDP-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC2=NON=C12)Br
計算された属性
- せいみつぶんしりょう: 198.93800
- どういたいしつりょう: 198.93812g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 51.8Ų
じっけんとくせい
- PSA: 51.81000
- LogP: 1.38030
6-Bromo1,2,5oxadiazolo3,4-bpyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B686308-25mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 25mg |
$ 127.00 | 2023-04-18 | ||
TRC | B686308-50mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 50mg |
$ 185.00 | 2022-01-10 | ||
TRC | B686308-10mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 10mg |
$ 64.00 | 2023-04-18 | ||
Enamine | EN300-2945627-0.1g |
6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 95.0% | 0.1g |
$241.0 | 2025-03-19 | |
Enamine | EN300-2945627-10.0g |
6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
Enamine | EN300-2945627-2.5g |
6-bromo-[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
1PlusChem | 1P009MBM-100mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 98% | 100mg |
$183.00 | 2025-02-25 | |
A2B Chem LLC | AE48034-500mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 95% | 500mg |
$610.00 | 2024-01-04 | |
1PlusChem | 1P009MBM-250mg |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 98% | 250mg |
$305.00 | 2025-02-25 | |
1PlusChem | 1P009MBM-5g |
6-Bromo[1,2,5]oxadiazolo[3,4-b]pyridine |
1125409-96-2 | 98% | 5g |
$1907.00 | 2025-02-25 |
6-Bromo1,2,5oxadiazolo3,4-bpyridine 関連文献
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
9. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
6-Bromo1,2,5oxadiazolo3,4-bpyridineに関する追加情報
6-Bromo-1,2,5-Oxadiazolo[3,4-b]pyridine: A Versatile Compound with Promising Applications in Medicinal Chemistry and Material Science
CAS No. 1125409-96-2 represents a unique molecular scaffold that has garnered significant attention in the field of medicinal chemistry and material science. This compound, known as 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine, is a brominated derivative of a heterocyclic system combining an oxadiazole ring with a pyridine ring. Its structural complexity and functional group versatility make it a valuable candidate for exploring novel biological activities and material properties. Recent studies have highlighted its potential in drug development, particularly in modulating ion channel activity and as a building block for advanced functional materials.
The chemical structure of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine features a fused ring system where an oxadiazole ring is linked to a pyridine ring through a bridging atom. The bromine atom at the 6-position introduces electrophilic properties, which can be exploited for site-specific chemical modifications. This structural feature is critical for its application in drug design, where the bromine atom can serve as a point of functionalization for further derivatization. The synthetic accessibility of this compound has been a focus of recent research, with several studies reporting efficient synthesis routes using microwave-assisted methodologies or catalytic approaches.
Recent advances in computational chemistry have enabled detailed molecular modeling of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine, providing insights into its interactions with biological targets. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective binding affinity for voltage-gated sodium channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. The electrophilic bromine atom plays a crucial role in modulating the compound's interaction with these channels, suggesting a mechanism of action involving ion channel blockade.
Another breakthrough in the application of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine was reported in a 2024 paper in Advanced Materials, where researchers explored its use in the development of organic semiconductors. The compound's conjugated ring system and bromine substitution were found to enhance charge transport properties, making it suitable for applications in organic photovoltaics and optoelectronics. This highlights the dual potential of the compound in both biological systems and electronic devices.
The synthetic chemistry of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine has been optimized through various strategies to improve yield and purity. One notable approach involves the use of transition metal catalysis to facilitate the formation of the oxadiazole ring under mild conditions. This method not only reduces reaction time but also minimizes byproduct formation, which is critical for large-scale synthesis in industrial settings. The green chemistry aspect of this synthesis has been emphasized in recent publications, with efforts to replace toxic reagents with more environmentally friendly alternatives.
From a pharmacological perspective, 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine has shown promising results in preclinical studies. Its ability to modulate ion channel activity has been linked to potential therapeutic applications in conditions such as neuropathic pain and cardiac arrhythmias. A 2023 review in Pharmaceutical Research highlighted the compound's potential as a lead molecule for the development of selective ion channel modulators, emphasizing the importance of its structural features in achieving target specificity.
Moreover, the photophysical properties of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine have been investigated for applications in optoelectronics. Its absorption and emission characteristics make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The bromine substitution has been shown to tune the energy levels of the molecule, enabling efficient charge transfer and light emission. This dual functionality underscores the versatility of the compound in both biological and technological contexts.
The biocompatibility of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine has also been a focus of recent studies. In vitro experiments have demonstrated its low cytotoxicity, which is essential for its application in drug development. The compound's ability to interact selectively with target proteins without causing significant harm to surrounding cells highlights its potential as a safe therapeutic agent. This property is further supported by its metabolic stability, which has been optimized through structural modifications in recent synthetic studies.
Looking ahead, the future prospects of 6-Bromo-1,2,5-oxadiazolo[3,4-b]pyridine are promising. Its dual potential in medicinal chemistry and material science positions it as a key molecule for interdisciplinary research. Ongoing studies are exploring its use in nanotechnology and biomaterials, where its unique structural properties could enable the development of novel drug delivery systems and smart materials. The synthetic flexibility of this compound ensures that it can be further tailored to meet specific application requirements, making it a valuable asset in the chemical sciences.
1125409-96-2 (6-Bromo1,2,5oxadiazolo3,4-bpyridine) 関連製品
- 2228809-11-6(3-4-fluoro-2-(trifluoromethyl)phenyl-2-hydroxy-3-methylbutanoic acid)
- 63660-23-1(3'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine)
- 2728780-39-8(2-(2,6-dioxopiperidin-3-yl)-5-({(2S)-pyrrolidin-2-ylmethyl}amino)-2,3-dihydro-1H-isoindole-1,3-dione)
- 1805346-57-9(2-Bromo-3-(difluoromethyl)-4-hydroxy-5-methylpyridine)
- 2549009-28-9(2-Cyclopropyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide)
- 2229269-92-3(tert-butyl N-methyl-N-{1-oxo-2-4-(trifluoromethyl)phenylpropan-2-yl}carbamate)
- 499114-53-3(2-{[6-Amino-9-(2-phenoxyethyl)-9H-purin-8-yl]-thio}propanoic acid)
- 2097893-46-2(3-(2-bromophenyl)-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}propanamide)
- 2228558-06-1(5-(trifluoromethyl)furan-2-ylmethanesulfonyl chloride)
- 2649003-19-8((chlorosulfonyl)imino(3,4-dichlorophenyl)methyl-lambda6-sulfanone)



